molecular formula C10H21NO2 B1310507 tert-Butyl 6-aminocaproate CAS No. 5514-98-7

tert-Butyl 6-aminocaproate

Cat. No.: B1310507
CAS No.: 5514-98-7
M. Wt: 187.28 g/mol
InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Tert-butyl 6-aminohexanoate (B3152083) as a Research Compound

The significance of tert-butyl 6-aminohexanoate in research stems from its utility as a molecular tool and synthetic intermediate. lookchem.com Its primary role is that of a protected amino acid and a flexible linker. The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. It is relatively stable under various reaction conditions but can be removed selectively under acidic conditions, allowing chemists to perform reactions on the amino group without affecting the carboxyl end. medchemexpress.com

This compound is particularly important as a flexible, hydrophobic structural element. mdpi.com The six-carbon chain provides spacing and conformational flexibility, a desirable characteristic when designing molecules intended to interact with biological systems. mdpi.com This has led to its application in several key areas of modern chemical research:

Peptide Synthesis: It serves as a modified amino acid building block.

Drug Discovery: It is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to degrade specific proteins within cells. medchemexpress.commedchemexpress.commedchemexpress.com

Materials Science: The parent compound, 6-aminohexanoic acid, is a monomer for nylon-6, and its derivatives are explored for creating new polymers and specialty chemicals. mdpi.com

Research AreaApplication of Tert-butyl 6-aminohexanoate
Drug Discovery Used as a PROTAC linker for synthesizing protein degraders. medchemexpress.commedchemexpress.com
Organic Synthesis Acts as a versatile building block and intermediate for pharmaceuticals and agrochemicals. lookchem.com
Medicinal Chemistry Incorporated into structures to enhance properties like transdermal penetration for drug delivery. mdpi.com
Biocatalysis Used as a substrate in enzymatic studies, for instance, with 6-aminohexanoate-dimer hydrolase. researchgate.net

Historical Context of its Development and Early Research Applications

The development of tert-butyl 6-aminohexanoate is intrinsically linked to the broader history of peptide synthesis and the strategic use of protecting groups in organic chemistry. The parent molecule, 6-aminohexanoic acid, has been an industrial chemical for decades, primarily known as the monomer for nylon-6 polyamide fibers, with its synthesis methods dating back to the mid-20th century. mdpi.com

The concept of using a tert-butyl group to protect a carboxylic acid became a fundamental strategy in multi-step organic synthesis, particularly in the field of peptide chemistry. This allowed for the sequential building of peptide chains by controlling which functional groups could react. Early applications of compounds like tert-butyl 6-aminohexanoate would have been in laboratory-scale syntheses requiring a bifunctional spacer with a protected carboxyl terminus.

The synthesis of tert-butyl 6-aminohexanoate itself can be achieved through established chemical reactions. One common method is the direct esterification of 6-aminohexanoic acid with tert-butyl alcohol, typically catalyzed by a strong acid. Another approach involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which protects the amino group, allowing for subsequent esterification of the carboxylic acid, followed by deprotection of the amine. lookchem.com These synthetic routes leverage standard and well-understood organic chemistry principles, highlighting the compound's role as a practical tool rather than a synthetic novelty.

Current Research Trends and Future Directions for Tert-butyl 6-aminohexanoate

Current research involving tert-butyl 6-aminohexanoate is heavily focused on advanced medicinal chemistry and materials science. One of the most prominent trends is its use as a flexible aliphatic linker in the construction of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com PROTACs are a frontier in drug development, and the linker connecting the target-binding ligand and the E3 ligase-recruiting element is crucial for efficacy. Tert-butyl 6-aminohexanoate provides a readily available source for a common C6 alkyl linker, which is often explored in PROTAC design. For example, it is a component used in the synthesis of PROTACs targeting proteins like CARM1/IKZF3. medchemexpress.commedchemexpress.com

Another significant research direction is its use in creating derivatives for enhanced drug delivery. Studies have investigated how esters of 6-aminohexanoic acid can improve the transdermal penetration of therapeutic agents. mdpi.com The hydrophobic nature of the carbon chain combined with the terminal amine offers a scaffold for creating molecules with amphiphilic properties.

Future research will likely continue to exploit the compound's bifunctional and linker properties. This includes:

Advanced Drug Modalities: Beyond PROTACs, it may be used in other conjugate technologies, such as antibody-drug conjugates (ADCs), where linkers are essential. chemscene.com

Biocatalysis: The use of enzymes for the synthesis and modification of 6-aminohexanoic acid derivatives is an emerging field. researchgate.net Research on enzymes like 6-aminohexanoate-dimer hydrolase in non-aqueous media, such as tert-butyl alcohol, points toward greener and more specific synthetic methods. researchgate.net

New Materials: As a derivative of a polyamide monomer, there is potential for its use in creating specialized polymers and smart materials with unique properties conferred by its specific structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHCHKVZVMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444319
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-98-7
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Tert Butyl 6 Aminohexanoate

Established Chemical Synthesis Routes

Chemical synthesis provides a range of established methods for producing tert-butyl 6-aminohexanoate (B3152083), often focusing on the strategic protection of the functional groups to enable further modifications.

Esterification Reactions and Optimizations

The formation of the tert-butyl ester is a key step in the synthesis of the target compound. This is typically achieved by reacting the parent amino acid with a source of the tert-butyl group under acidic conditions. A common method involves the acid-catalyzed reaction of an amino acid with isobutylene (B52900). google.com For instance, an amino acid can be reacted with isobutylene in the presence of an acid catalyst like p-Toluenesulfonic acid (PTSA) in a solvent such as dioxane. google.com

Another approach utilizes tert-butanol (B103910) directly. A one-pot preparation involves using anhydrous magnesium sulfate and a catalytic amount of sulfuric acid to facilitate the reaction between a carboxylic acid and tert-butanol. researchgate.net Boron trifluoride diethyl etherate has also been employed to afford tert-butyl esters in good yields from protected amino acids and tert-butanol. researchgate.net

Optimization of these reactions often involves adjusting the catalyst, solvent, and reaction time to maximize yield and purity. For example, the duration of the isobutylene-based reaction can range from one to eight days, depending on the specific substrate and conditions. google.com

Table 1: Comparison of Esterification Methods for Tert-butyl Esters

Reagent System Catalyst Typical Substrate Key Features
Isobutylene p-Toluenesulfonic acid (PTSA) Amino Acids Reaction performed in an autoclave over several days. google.com
tert-Butanol Anhydrous MgSO₄, H₂SO₄ (cat.) Carboxylic Acids One-pot procedure with good yields. researchgate.net
tert-Butanol Boron trifluoride diethyl etherate Protected Amino Acids Tolerates a variety of amino acid side chains. researchgate.net

Reductive Amination Pathways

Reductive amination, or reductive alkylation, is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine via an intermediate imine. wikipedia.orglibretexts.org This process can be used to synthesize primary, secondary, or tertiary amines. libretexts.org The reaction involves the nucleophilic addition of an amine to a carbonyl to form a hemiaminal, which then dehydrates to an imine. wikipedia.org The imine is subsequently reduced to the target amine. wikipedia.orglibretexts.org

While not a direct synthesis for tert-butyl 6-aminohexanoate itself, this pathway is crucial for synthesizing more complex molecules derived from it. For instance, a primary amine like tert-butyl 6-aminohexanoate could be reacted with an aldehyde or ketone in the presence of a reducing agent to yield a secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. wikipedia.orgnih.govyoutube.com Catalytic hydrogenation is another widely used method. wikipedia.orgnih.gov

Role of Protecting Groups in Targeted Synthesis

Protecting groups are essential in the synthesis of complex molecules like peptides or pharmaceuticals where multiple functional groups are present. organic-chemistry.org Tert-butyl 6-aminohexanoate itself is an example of a molecule with a protected carboxyl group. The tert-butyl (tBu) ester prevents the carboxylic acid from reacting while modifications are made to the amino group or other parts of the molecule. lookchem.comiris-biotech.de

The tBu group is stable under many conditions but can be removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de This is often done at the final stage of a synthesis. iris-biotech.de

For targeted synthesis, the amino group of tert-butyl 6-aminohexanoate is often protected as well. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. lookchem.comchemistrytalk.org The combination of an N-Boc group and a C-terminal tert-butyl ester is a classic example of an orthogonal protection strategy. organic-chemistry.org The N-Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base like piperidine, can be paired with the acid-labile tBu group, allowing for selective deprotection of either the N-terminus or C-terminus. organic-chemistry.orgiris-biotech.de

Table 2: Common Protecting Groups in Amino Acid Synthesis

Protecting Group Abbreviation Functional Group Protected Cleavage Condition
tert-Butyl tBu Carboxyl, Hydroxyl Strong Acid (e.g., 95% TFA) iris-biotech.de
tert-Butoxycarbonyl Boc Amino Strong Acid (e.g., TFA) chemistrytalk.org
9-Fluorenylmethoxycarbonyl Fmoc Amino Base (e.g., Piperidine) organic-chemistry.orgiris-biotech.de
Benzyl Bn Carboxyl, Hydroxyl Catalytic Hydrogenation (H₂, Pd/C) uchicago.edu

Stereoselective Synthesis Approaches

While tert-butyl 6-aminohexanoate is achiral, it serves as a building block for complex chiral molecules, such as the side chain of the cholesterol-lowering drug atorvastatin (B1662188). nih.govresearchgate.net The synthesis of t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate is a prime example of a stereoselective process. nih.gov This key intermediate can be produced through the asymmetric reduction of a ketone precursor, t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate. researchgate.net

The stereoselectivity is achieved by carefully choosing the reducing agent and reaction conditions. For example, the reduction of a dioxopiperidine derivative using sodium borohydride in the presence of acetic acid can proceed with high diastereoselectivity, where the existing stereocenter directs the approach of the hydride reagent. orgsyn.org

Catalyst Systems and Reaction Conditions

The choice of catalyst is critical in the synthesis of tert-butyl 6-aminohexanoate and its derivatives.

Esterification : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), or silica-impregnated H₂SO₄ are commonly used. google.comresearchgate.net

Reductive Amination : This can be catalyzed by metals like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. libretexts.orglupinepublishers.com Alternatively, stoichiometric hydride reagents like NaBH₃CN or NaBH(OAc)₃ are used. youtube.com

Transesterification : Catalysts like Scandium(III) triflate (Sc(OTf)₃) can be used for direct transesterification in boiling alcohols. organic-chemistry.org Tin(II) chloride (SnCl₂) has been used to catalyze reactions of tert-butyl esters to form other esters and amides. organic-chemistry.org

Reaction conditions are optimized for each specific transformation. Esterification reactions may require elevated temperatures or prolonged reaction times of several days. google.com Reductive aminations are often performed as one-pot procedures under mild, weakly acidic conditions to facilitate imine formation without degrading the hydride reagent. wikipedia.org

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional regio- and stereoselectivity. nih.gov

The enzymatic synthesis of t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate is a well-documented example. researchgate.net This process utilizes a whole-cell biocatalyst, often engineered E. coli, that co-expresses two key enzymes: a carbonyl reductase (or aldo-keto reductase) and glucose dehydrogenase. nih.govresearchgate.net

The carbonyl reductase stereoselectively reduces the keto group of the substrate, t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate, to the desired (3R)-hydroxyl group. researchgate.net

The glucose dehydrogenase is used for cofactor regeneration. The reductase requires a hydride source, typically NADPH or NADH, which is consumed in the reaction. The glucose dehydrogenase simultaneously oxidizes glucose, regenerating the expensive NADPH/NADH cofactor, allowing the reaction to proceed efficiently with only a catalytic amount of the cofactor. researchgate.netresearchgate.net

This dual-enzyme system has been optimized to achieve high substrate loading (up to 300 g/L), complete conversion, and excellent diastereomeric excess (>99.5% de), demonstrating its potential for industrial-scale production. researchgate.net

Enzyme-Mediated Transformations of Precursors

The synthesis of tert-butyl 6-aminohexanoate begins with its precursor, 6-aminohexanoic acid. While the final esterification step is typically a chemical process, the production of 6-aminohexanoic acid itself is an area where enzyme-mediated transformations are being increasingly explored as a greener alternative to traditional chemical synthesis from cyclohexane.

One notable enzymatic approach involves a multi-enzyme cascade to produce 6-aminohexanoic acid from cyclohexanol. Although challenging due to the need for compatible enzyme kinetics, this method avoids the harsh conditions and hazardous intermediates associated with conventional industrial processes. nih.govmdpi.com Another strategy focuses on the conversion of 6-hydroxyhexanoic acid to 6-aminohexanoic acid using an alcohol dehydrogenase and a transaminase. nih.gov

Furthermore, ω-amino group-oxidizing enzymes (ω-AOX) have been utilized to produce 6-oxohexanoic acid from 6-aminohexanoic acid, demonstrating the potential of enzymatic transformations in modifying this precursor. tandfonline.com While this is the reverse of the desired synthesis, it highlights the existence of enzymes that can act on 6-aminohexanoic acid and its derivatives.

A mixed-species microbial system has been developed for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane. This approach leverages the metabolic pathways of different microorganisms to achieve a high-yield conversion under environmentally benign conditions. nih.gov Specifically, engineered strains of Pseudomonas taiwanensis and Escherichia coli have been combined to convert cyclohexane to ε-caprolactone and then to 6-aminohexanoic acid. mdpi.com

PrecursorEnzyme(s)ProductYield
CyclohexaneMixed-species culture (P. taiwanensis, E. coli)6-Aminohexanoic acid86%
6-Hydroxyhexanoic acidAlcohol dehydrogenase, Transaminase6-Aminohexanoic acid-
CyclohexanolMulti-enzyme cascade6-Aminohexanoic acid24%
Adipic acidCarboxylic acid reductase, Aminotransferase6-Aminohexanoic acid88%

Once 6-aminohexanoic acid is obtained, it can be chemically converted to tert-butyl 6-aminohexanoate. A common method involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions to protect the amino group, followed by esterification of the carboxylic acid.

Biocatalyst Engineering for Enhanced Production

To improve the efficiency of enzymatic synthesis of 6-aminohexanoic acid, significant research has focused on biocatalyst engineering. This involves modifying enzymes and microorganisms to enhance their activity, stability, and substrate specificity.

For instance, carboxylic acid reductases (CARs) have been engineered to improve their activity towards adipic acid for its conversion to 6-aminohexanoic acid. engconfintl.org Through structure-based protein engineering, mutant enzymes with significantly higher activity than their wild-type counterparts have been developed. engconfintl.org

Computational structural biology, combined with techniques like saturation mutagenesis and DNA shuffling, is being employed to alter the substrate specificity of enzymes. chalmers.se For example, efforts are underway to engineer ammonia lyases to convert lysine (B10760008) into 6-aminohex-2-enoic acid, a precursor to adipic acid, which can then be converted to 6-aminohexanoic acid. chalmers.se

The development of whole-cell biocatalysts is another key strategy. This approach avoids the need for tedious enzyme purification and the external addition of expensive cofactors. nih.gov Engineered E. coli cells co-expressing multiple enzymes for a cascade reaction are a prime example of this strategy in action. nih.gov

Enzyme/OrganismEngineering StrategyTarget ReactionImprovement
Carboxylic acid reductase (MAB4714)Structure-based protein engineeringAdipic acid to 6-aminohexanoic acid10-fold increase in activity
Ammonia lyasesComputational structural biology, saturation mutagenesisLysine to 6-aminohex-2-enoic acidAltered substrate specificity
E. coliCo-expression of multiple enzymesCyclohexane to 6-aminohexanoic acidCreation of a whole-cell biocatalyst

Green Chemistry Principles in Synthesis

The synthesis of tert-butyl 6-aminohexanoate can be evaluated through the lens of the twelve principles of green chemistry to identify areas for improvement.

Prevention : The enzymatic synthesis of the 6-aminohexanoic acid precursor from renewable feedstocks helps to prevent waste compared to traditional chemical routes.

Atom Economy : The direct esterification of 6-aminohexanoic acid with tert-butanol or isobutylene offers high atom economy.

Less Hazardous Chemical Syntheses : Utilizing enzymatic catalysts in aqueous media for the precursor synthesis avoids the use of hazardous reagents and solvents.

Designing Safer Chemicals : Tert-butyl 6-aminohexanoate itself is a building block; its hazard profile should be considered in the context of its intended application.

Safer Solvents and Auxiliaries : Replacing traditional organic solvents like dichloromethane and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran or ethyl acetate (B1210297) in the esterification and purification steps can significantly reduce the environmental impact. google.com

Design for Energy Efficiency : Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing energy consumption.

Use of Renewable Feedstocks : The biosynthesis of 6-aminohexanoic acid from bio-based sources like glucose is a key area of research to move away from petroleum-based cyclohexane.

Reduce Derivatives : The use of a tert-butyl ester is a derivatization step. However, its use is often necessary for selective transformations in multi-step syntheses.

Catalysis : The use of enzymes as catalysts is a cornerstone of green chemistry. In the chemical esterification step, the use of solid acid catalysts that can be easily recovered and reused is preferable to stoichiometric acid catalysts.

Design for Degradation : As an intermediate, the focus is less on its degradation and more on its efficient conversion to the final product.

Real-time analysis for Pollution Prevention : Implementing in-process monitoring can help to optimize reaction conditions and minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention : The use of stable, non-explosive reagents and avoiding high-pressure reactions enhances the safety of the synthesis.

A greener methodology for the synthesis of Boc-protected amino acid esters involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, which is a more environmentally benign alternative to traditional methods.

Large-Scale and Industrial Research Synthesis Considerations

The industrial-scale synthesis of tert-butyl 6-aminohexanoate requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The reaction of an amino acid with tert-butyl acetate in the presence of an acidic catalyst is a method that has been explored for industrial production. google.com Another approach involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst. google.com

Key considerations include:

Raw Material Sourcing and Cost : The availability and cost of 6-aminohexanoic acid and the tert-butylating agent (e.g., isobutylene, tert-butanol, di-tert-butyl dicarbonate) are critical.

Reaction Conditions : Optimization of temperature, pressure, catalyst loading, and reaction time is necessary to maximize yield and minimize byproduct formation. For example, the esterification with tert-butyl acetate can be carried out at room temperature. google.com

Catalyst Selection and Recovery : The choice of acid catalyst (e.g., perchloric acid, sulfuric acid, solid acid catalysts) impacts reaction efficiency, safety, and the ease of separation from the product. google.comgoogle.com

Process Safety : The handling of flammable solvents and corrosive acids requires robust safety protocols and equipment.

Downstream Processing : Efficient methods for product isolation, purification, and solvent recovery are essential for economic viability and minimizing environmental impact.

Waste Management : The treatment and disposal of waste streams must comply with environmental regulations.

Purification and Isolation Methodologies for Research Purity

Achieving high purity of tert-butyl 6-aminohexanoate for research purposes typically involves a combination of extraction and chromatographic techniques.

After the synthesis reaction, the crude product is often worked up by quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove unreacted starting materials, catalysts, and water-soluble byproducts.

For Boc-protected amino acids, the purification process often involves:

Extraction : The reaction mixture is typically diluted with water and extracted with a suitable organic solvent like ethyl acetate or diethyl ether. The organic phase is then washed with brine and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

Crystallization : If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Column Chromatography : For liquid products or to remove closely related impurities, column chromatography on silica gel is a common technique. A gradient of solvents, such as ethyl acetate in hexane (B92381), is often used to elute the product from the column.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Purification StepDescriptionPurpose
Aqueous WorkupWashing the reaction mixture with water and brine.To remove water-soluble impurities and unreacted reagents.
ExtractionExtracting the product into an organic solvent.To separate the product from the aqueous phase.
DryingTreating the organic phase with a drying agent.To remove residual water.
Solvent EvaporationRemoving the solvent under reduced pressure.To obtain the crude product.
Column ChromatographyPassing the crude product through a silica gel column.To separate the desired product from impurities.

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 6 Aminohexanoate

Amine Group Reactivity in Complex Systems

The primary amine group in tert-butyl 6-aminohexanoate (B3152083) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a variety of bond-forming reactions. chemguide.co.uk

Nucleophilic Acyl Substitution Reactions

The primary amine readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, through nucleophilic acyl substitution to form stable amide bonds. chemguide.co.ukyoutube.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Mechanism:

Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl compound, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). masterorganicchemistry.comlibretexts.org

Deprotonation: A base, often a second equivalent of the amine, removes a proton from the nitrogen atom to yield the neutral amide product. youtube.com

This reaction is fundamental in peptide synthesis and the creation of various polyamide materials.

Table 1: Examples of Nucleophilic Acyl Substitution with Tert-butyl 6-aminohexanoate
Acylating AgentProductReaction Conditions
Ethanoyl chlorideTert-butyl N-acetyl-6-aminohexanoateAprotic solvent, often with a non-nucleophilic base (e.g., triethylamine)
Acetic anhydrideTert-butyl N-acetyl-6-aminohexanoateOften requires mild heating or a catalyst like DMAP
Benzoyl chlorideTert-butyl N-benzoyl-6-aminohexanoateSchotten-Baumann conditions (e.g., aqueous base) or aprotic solvent with a base

Alkylation and Arylation Reactions

The nucleophilic amine can be alkylated by reacting with alkyl halides in a standard SN2 reaction, though this method can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk

For more controlled synthesis, reductive amination is a preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. jove.comfrontiersin.org This one-pot procedure avoids the issue of multiple alkylations. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine in the presence of the carbonyl starting material. jove.commasterorganicchemistry.com

N-Arylation is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This powerful reaction allows for the formation of a carbon-nitrogen bond between the primary amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: N-Alkylation and N-Arylation Reactions
Reaction TypeReagentsTypical ProductKey Features
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃N-alkylated aminohexanoateHigh selectivity for mono-alkylation; one-pot procedure. masterorganicchemistry.com
Buchwald-Hartwig ArylationAryl halide (Br, Cl), Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, strong base (e.g., NaOtBu)N-arylated aminohexanoateBroad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Condensation Reactions and Derivative Formation

The primary amine of tert-butyl 6-aminohexanoate can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. acs.orgchemistrysteps.com This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium toward the product. acs.orgnih.govyoutube.com

Furthermore, the amine functionality enables participation in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step. The Ugi four-component reaction is a prominent example where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a complex α-aminoacyl amide derivative. organic-chemistry.orgrsc.orgwikipedia.org The reaction is initiated by the formation of an imine from the amine and carbonyl compound. organic-chemistry.orgwikipedia.org

Ugi Reaction Mechanism Outline:

Condensation of tert-butyl 6-aminohexanoate with an aldehyde or ketone to form an imine. wikipedia.orgmdpi.com

Protonation of the imine by the carboxylic acid component.

Nucleophilic attack of the isocyanide on the activated iminium ion.

Subsequent attack by the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

Ester Group Transformations

The tert-butyl ester group is a key feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its reactivity is characterized by its stability under basic and neutral conditions and its lability in acidic environments. thieme-connect.com

Hydrolysis Mechanisms (Acidic and Enzymatic)

Acidic Hydrolysis: The cleavage of the tert-butyl ester under acidic conditions is a cornerstone of its use as a protecting group. The reaction proceeds through a unimolecular mechanism (AAL1) due to the formation of the highly stable tertiary carbocation. researchgate.netcdnsciencepub.comoup.comucoz.com

Mechanism (AAL1):

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Carbocation Formation: The molecule undergoes unimolecular cleavage of the alkyl-oxygen bond, releasing a stable tert-butyl carbocation and the free carboxylic acid. This is the rate-determining step. oup.com

Carbocation Quenching: The tert-butyl carbocation is quenched by either reacting with a nucleophile (like water) to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900). researchgate.net

This selective removal under mild acidic conditions (e.g., with trifluoroacetic acid) is a significant advantage in complex organic syntheses.

Enzymatic Hydrolysis: Certain enzymes, particularly lipases and esterases, can catalyze the hydrolysis of the tert-butyl ester bond under very mild, neutral conditions. monash.edu This biocatalytic approach offers high chemoselectivity, often leaving other sensitive functional groups in a molecule intact. Research has identified that lipases and esterases containing a specific GGG(A)X amino acid motif are particularly effective at hydrolyzing the sterically hindered tert-butyl esters. d-nb.infogoogle.com Enzymes like lipase (B570770) A from Candida antarctica (CAL-A) and esterases from Bacillus subtilis have shown activity in removing tert-butyl ester protecting groups. d-nb.info

Table 3: Hydrolysis of Tert-butyl Ester Group
Hydrolysis TypeTypical Reagents/CatalystsMechanismKey Characteristics
AcidicStrong acids (e.g., H₂SO₄, HCl) or Trifluoroacetic acid (TFA)AAL1 (Unimolecular)Proceeds via a stable tert-butyl carbocation; common deprotection strategy. researchgate.netoup.com
EnzymaticLipases (e.g., CAL-A), Esterases (e.g., from B. subtilis)Enzyme-catalyzed acyl-oxygen cleavageHighly selective, occurs under mild pH and temperature; avoids acid/base-sensitive side reactions. d-nb.infogoogle.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. While tert-butyl esters can be formed via transesterification, they can also undergo this reaction to form other esters. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by acids or bases. However, due to the steric hindrance of the tert-butyl group and the stability of the corresponding carbocation, acid-catalyzed transesterification can be complex.

Recent methods have shown that tert-butyl esters can be converted to other esters under specific conditions, for instance by generating an acid chloride intermediate in situ. organic-chemistry.org Additionally, enzyme-catalyzed transesterification is a viable route. Lipases, such as Novozym 435, have been used to catalyze transesterification reactions involving tert-butanol, demonstrating the potential for biocatalytic conversion of tert-butyl esters. nih.gov However, transesterification with tertiary alcohols like tert-butanol is generally less reactive compared to primary or secondary alcohols due to steric hindrance. itb.ac.id

Chemo- and Regioselectivity in Multi-functionalized Substrates

Tert-butyl 6-aminohexanoate possesses two primary reactive sites: the nucleophilic primary amino group (-NH₂) and the electrophilic carbonyl carbon of the ester group (-COOtBu). In reactions with multi-functionalized substrates, the chemo- and regioselectivity are dictated by the nature of the reagents and reaction conditions.

Acylation Reactions: In the presence of an acylating agent (e.g., an acid chloride or anhydride), the primary amine is significantly more nucleophilic than the ester oxygen. This inherent difference in reactivity allows for high chemoselectivity. The reaction will overwhelmingly favor N-acylation to form an amide bond. vedantu.com This selectivity is a cornerstone of its use in peptide synthesis, where the amino group must react while the carboxyl group (protected as the tert-butyl ester) remains unchanged. nih.gov

For instance, in a reaction with a substrate containing both an acyl chloride and an alkyl halide moiety, tert-butyl 6-aminohexanoate would selectively react at the more electrophilic acyl chloride to form an amide, leaving the alkyl halide untouched under standard acylation conditions.

Selectivity in the Presence of Other Nucleophiles: When tert-butyl 6-aminohexanoate reacts with a substrate containing multiple electrophilic sites, the outcome is governed by factors such as steric hindrance and the relative electrophilicity of the sites. Generally, the unhindered primary amine will preferentially attack less sterically encumbered electrophiles.

While specific studies on tert-butyl 6-aminohexanoate are not prevalent, research on related systems demonstrates these principles. For example, ruthenium-mediated N-arylation has shown high chemoselectivity for aliphatic amines over other nucleophilic groups like phenols. acs.orgacs.org This suggests that in a competitive reaction, the amino group of tert-butyl 6-aminohexanoate would be the primary site of reaction.

Reaction Kinetics and Thermodynamic Studies

Quantitative kinetic and thermodynamic data specifically for tert-butyl 6-aminohexanoate are not extensively reported in the literature. However, the kinetics of its most common reaction, N-acylation, can be inferred from studies on similar amino esters.

Reaction Kinetics: The rate of acylation of the amino group is dependent on several factors:

The nature of the acylating agent: More reactive agents like acyl chlorides will react faster than anhydrides or activated esters.

Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Kinetic studies on the acylation of various α-amino acids have shown that the reaction rates are influenced by the steric hindrance around the amino group and the nucleophilicity of the amine. asianpubs.org For tert-butyl 6-aminohexanoate, the primary amine is unhindered and attached to a flexible alkyl chain, suggesting that it would exhibit reaction kinetics typical of a simple primary amine.

Studies on the hydrolysis of related esters, such as tert-butyl formate (B1220265), show that the reaction kinetics are pH-dependent, with both acid- and base-catalyzed pathways, in addition to a neutral hydrolysis pathway. researchgate.net The tert-butyl ester of 6-aminohexanoate is expected to be relatively stable to hydrolysis under neutral and basic conditions but will undergo rapid hydrolysis under strong acidic conditions.

Thermodynamic Studies: Thermodynamic parameters for the reactions of tert-butyl 6-aminohexanoate are not readily available. However, studies on the transfer of N-acetyl ethyl esters of various amino acids from organic solvents to water have been conducted to determine the enthalpy (ΔH) and entropy (ΔS) of transfer. nih.gov These studies provide insight into the thermodynamics of solvation of peptide-like molecules. The formation of the amide bond during the acylation of tert-butyl 6-aminohexanoate is an exergonic process, favored thermodynamically.

The table below presents illustrative activation energy data for the hydrolysis of a related tert-butyl ester, demonstrating the influence of the catalyst.

ReactionCatalystActivation Energy (Ea) (kJ/mol)Reference
Hydrolysis of tert-butyl formateAcid (H⁺)59 ± 4 researchgate.net
Hydrolysis of tert-butyl formateNeutral (H₂O)78 ± 5 researchgate.net
Hydrolysis of tert-butyl formateBase (OH⁻)88 ± 11 researchgate.net

This data is for tert-butyl formate and is provided for illustrative purposes to show general trends in tert-butyl ester reactivity.

Mechanistic Investigations using Spectroscopic and Computational Approaches

Detailed mechanistic investigations specific to tert-butyl 6-aminohexanoate are scarce. However, the mechanisms of its fundamental reactions are well-understood from studies on analogous systems.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for monitoring the progress of reactions involving tert-butyl 6-aminohexanoate. For example, during an N-acylation reaction, the disappearance of the amine proton signals and the appearance of a new amide N-H signal, along with shifts in the signals of the adjacent methylene (B1212753) (-CH₂-) groups, can be observed. In-line NMR spectroscopy has been used to study the kinetics and unravel the mechanism of amine-catalyzed acetylations, identifying key intermediates like acetyl ammonium ions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can track the reaction by monitoring the disappearance of the N-H stretching vibrations of the primary amine (typically around 3300-3400 cm⁻¹) and the appearance of the amide N-H stretch (around 3300 cm⁻¹) and amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.

Mass Spectrometry (MS): MS is used to identify reactants, products, and sometimes reaction intermediates, confirming the mass of the acylated product.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms, determining the geometries of transition states, and calculating activation energies. While no specific DFT studies on tert-butyl 6-aminohexanoate were identified, such methods have been applied extensively to peptide coupling reactions and the reactions of amino acid esters with metal halides. rsc.orgresearchgate.net For a typical N-acylation reaction, DFT could be used to model the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, mapping the energy profile of the tetrahedral intermediate and the subsequent departure of the leaving group. Such studies on related systems confirm that the acylation of amines proceeds through a well-defined transition state. researchgate.netnih.gov

The general mechanism for the acylation of tert-butyl 6-aminohexanoate with an acyl chloride (R-COCl) is a nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, often a hindered amine like DIPEA, then deprotonates the amide to yield the final product and an ammonium salt.

Applications of Tert Butyl 6 Aminohexanoate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Syntheses

The strategic placement of a reactive amine and a protected carboxylic acid on a flexible hexane (B92381) backbone makes tert-butyl 6-aminohexanoate (B3152083) a versatile intermediate. The tert-butyl ester provides robust protection for the carboxyl group, preventing its participation in reactions such as amide bond formation or reduction while transformations are carried out at the primary amine. This protecting group is stable under a variety of conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid for subsequent reactions. This differential reactivity is a cornerstone of its utility in sequential synthesis. biosynth.com

While not a direct precursor in the most common industrial routes, the structural motif of tert-butyl 6-aminohexanoate is foundational to key chiral intermediates used in the synthesis of top-selling statin drugs like atorvastatin (B1662188). The synthesis of atorvastatin relies on a critical side-chain building block, such as tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

The synthesis of these complex side-chains involves multiple steps where protecting group strategies are essential. The tert-butyl ester functionality is prized for its stability during these intricate transformations. The core six-carbon scaffold with a terminal amino group, analogous to tert-butyl 6-aminohexanoate, is elaborated through various chemical and chemo-enzymatic methods to install the required chirality and functionality necessary for the final statin structure. The tert-butyl group ensures the carboxylic acid end of the molecule remains inert until the final stages of the synthesis, where it is often hydrolyzed to the corresponding calcium salt, the active pharmaceutical ingredient.

Tert-butyl 6-aminohexanoate serves as a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds. A prime example is its role in the formation of ε-caprolactam, the monomer used in the production of Nylon-6. rwth-aachen.de The synthesis involves the deprotection of the tert-butyl ester, typically through acid hydrolysis, to yield 6-aminohexanoic acid. This intermediate, possessing both an amine and a carboxylic acid, can then undergo an intramolecular condensation reaction at high temperatures to form the seven-membered cyclic amide, ε-caprolactam. rwth-aachen.de This transformation showcases the utility of tert-butyl 6-aminohexanoate as a stable, protected form of 6-aminohexanoic acid, allowing for its use in synthetic routes where the free carboxylic acid might interfere with earlier steps.

Utilization as a Spacer Arm and Linker in Molecular Architectures

The hexanoate (B1226103) chain of the molecule provides a flexible, chemically stable spacer of a defined length. This characteristic is exploited in the design of larger molecules where it is necessary to connect two different functional moieties without causing steric hindrance or unwanted interactions between them. biosynth.com This application is particularly prominent in the fields of medicinal chemistry and biotechnology.

In the field of bioconjugation, which involves the chemical linking of two or more molecules where at least one is a biomolecule, tert-butyl 6-aminohexanoate is a useful building block for creating spacer arms. The bifunctional nature of the molecule allows for the sequential attachment of different molecular entities. For instance, the primary amine can be acylated or alkylated to attach it to a molecule of interest. Subsequently, the tert-butyl group can be removed to reveal the carboxylic acid, which can then be activated and coupled to a primary amine on a biomolecule, such as a protein or peptide. The resulting conjugate benefits from the six-carbon aliphatic chain, which physically separates the two conjugated parts, helping to preserve the biological activity and function of the biomolecule.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. Tert-butyl 6-aminohexanoate is employed as a simple, flexible aliphatic linker in PROTAC design. broadpharm.com

The length and flexibility of the linker are critical for the efficacy of a PROTAC, as it must allow for the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex. Aliphatic chains like the one provided by tert-butyl 6-aminohexanoate are a common linker motif. For example, it is used as a linker component in the synthesis of a PROTAC CARM1/IKZF3 degrader.

PROTAC ComponentFunctionExample Moiety derived from/related to:
Warhead Binds to the target Protein of Interest (POI)CARM1 inhibitor
Linker Connects the warhead and the anchorTert-butyl 6-aminohexanoate
Anchor Binds to an E3 Ubiquitin LigaseCereblon (CRBN) or Von Hippel-Lindau (VHL) ligand

Biotinylation is the process of attaching biotin (B1667282) to other molecules, a technique widely used for detection, purification, and labeling in biological assays due to the extremely strong affinity between biotin and streptavidin. Spacer arms are often incorporated into biotinylation reagents to reduce steric hindrance and improve the accessibility of the biotin tag for binding to streptavidin.

Tert-butyl 6-aminohexanoate is an ideal starting material for creating such reagents. The synthesis involves acylating the primary amine of tert-butyl 6-aminohexanoate with an activated form of biotin (e.g., biotin N-hydroxysuccinimide ester). This reaction forms a stable amide bond, linking the biotin to the six-carbon spacer. The tert-butyl ester can then be selectively hydrolyzed to unmask the carboxylic acid. This acid can be further activated, for instance, into a new N-hydroxysuccinimide (NHS) ester, creating a reagent such as 6-((Biotinoyl)Amino)Hexanoic Acid, Succinimidyl Ester. fishersci.co.ukthermofisher.com This final product is an amine-reactive biotinylation reagent with a flexible 6-carbon spacer arm, ready to be conjugated to proteins or other biomolecules. fishersci.co.uk

Application in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the process of multi-step chemical synthesis by anchoring the starting material to an insoluble solid support. This approach facilitates the purification of intermediates by simple filtration and washing. Tert-butyl 6-aminohexanoate serves as a key component in SPOS, primarily as a linker molecule.

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of linkers is paramount to the successful assembly of peptide chains. Tert-butyl 6-aminohexanoate, and its deprotected form, 6-aminohexanoic acid, are frequently employed as flexible spacer units or linkers. peptide.com The aliphatic chain of the hexanoate moiety provides flexibility, which can be advantageous in overcoming steric hindrance between the growing peptide chain and the solid support.

The application of flexible linkers like tert-butyl 6-aminohexanoate is particularly beneficial in the synthesis of complex peptides or in the attachment of labels, such as biotin or fluorescent dyes, to a peptide. peptide.com The spacer arm physically separates the label from the peptide, minimizing potential interference with the peptide's biological activity.

Feature of Tert-butyl 6-aminohexanoateRole in SPPS
Primary AmineAttachment to the solid support (resin)
Aliphatic ChainActs as a flexible spacer to reduce steric hindrance
Tert-butyl EsterProtects the carboxylic acid for orthogonal deprotection

During the acid-catalyzed removal of tert-butyl-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, highly reactive tert-butyl cations are generated. peptide.compeptide.com These electrophilic species can lead to undesirable side reactions by alkylating sensitive amino acid residues within the peptide chain, particularly tryptophan and methionine. peptide.com To prevent these side reactions, scavenger reagents are added to the deprotection cocktail to trap the tert-butyl cations. While various thiol-based and silane-based scavengers are commonly used, the utility of tert-butyl 6-aminohexanoate itself as a scavenger is not a documented primary application in the literature. The fundamental principle of scavenging involves the reaction of a nucleophile with the carbocation.

Contributions to Polymer and Oligomer Chemistry

The bifunctional nature of tert-butyl 6-aminohexanoate also lends itself to applications in polymer and oligomer chemistry, specifically in the synthesis of polyamides.

As a derivative of 6-aminohexanoic acid, the monomer used in the synthesis of nylon-6, tert-butyl 6-aminohexanoate can serve as a protected building block for the controlled synthesis of polyamide oligomers and polymers. rsc.orgtue.nl The tert-butyl protecting group allows for solution-phase synthesis strategies that are not readily achievable with the unprotected monomer, which can readily polymerize.

In a typical strategy, the free amino group of tert-butyl 6-aminohexanoate can be coupled with the deprotected carboxylic acid of another monomer unit to form a dimer. This process can be repeated iteratively to build up well-defined oligomers of polyamide-6. The tert-butyl protecting groups can then be removed in the final step to yield the desired polyamide oligomer. This approach offers precise control over the chain length and end-group functionality of the resulting oligomer, which is crucial for applications in materials science and biomedicine. nih.gov

The synthesis of monodisperse polyamide oligomers is of significant interest for fundamental studies of polymer properties and for the development of advanced materials with tailored characteristics. The use of protected monomers like tert-butyl 6-aminohexanoate is a key enabling technology in this field. rsc.org

Application AreaRole of Tert-butyl 6-aminohexanoateResulting Product
Polymer ChemistryProtected MonomerPolyamide-6 Oligomers/Polymers
Oligomer SynthesisBuilding Block for Stepwise SynthesisWell-defined Oligomers

Peptide and Peptidomimetic Research Involving Tert Butyl 6 Aminohexanoate

Incorporation into Modified Peptide Structures

The synthesis of non-natural amino acid conjugates is a crucial area of research for creating peptides with tailored properties. The incorporation of these synthetic amino acids can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding, and novel biological activities. The development of new methodologies for unnatural amino acid synthesis is important for various fields including drug discovery and protein engineering nih.gov.

One common strategy in solid-phase peptide synthesis (SPPS) involves the use of protecting groups to prevent unwanted side reactions. The tert-butyl ester of tert-butyl 6-aminohexanoate (B3152083) is a valuable protecting group that can be selectively removed under specific conditions, allowing for the controlled assembly of complex peptide chains. This is particularly useful when incorporating other sensitive functional groups into the peptide sequence. The use of orthogonal protecting groups, which can be removed in any order by different chemical mechanisms, is a fundamental concept in modern peptide synthesis rsc.org.

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformation nih.govmdpi.com. The synthesis of cyclic peptides typically involves the formation of a lactam bridge or a disulfide bond creative-peptides.comgoogle.com. Tert-butyl 6-aminohexanoate can be utilized as a flexible linker to facilitate the cyclization process, particularly in the synthesis of head-to-tail or side-chain to side-chain cyclic peptides.

The general process for synthesizing cyclic peptides on a solid support involves assembling the linear peptide chain, followed by on-resin or off-resin cyclization. The tert-butyl ester of the 6-aminohexanoic acid moiety can be deprotected to reveal a carboxylic acid, which can then react with an amino group within the peptide sequence to form a lactam ring. The choice of coupling reagents and reaction conditions is critical to achieve high yields and minimize side reactions during the cyclization step mdpi.comnih.gov.

Parameter Description Relevance of Tert-butyl 6-aminohexanoate
Cyclization Strategy Head-to-tail, side-chain to side-chain, head-to-side-chain, side-chain-to-tailCan act as a linker in various cyclization strategies.
Protecting Groups Fmoc, Boc, Trt, t-BuThe tert-butyl ester is a key protecting group.
Coupling Reagents HCTU, PyBOP, DCC, EDCEfficient coupling is necessary for incorporating the linker and for cyclization.
Cleavage from Resin Typically with TFAThe tert-butyl group is cleaved simultaneously with other acid-labile protecting groups.

Design of Peptidomimetics for Receptor Affinity Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The design of peptidomimetics often involves replacing parts of the peptide backbone with non-peptidic moieties. Tert-butyl 6-aminohexanoate can serve as a scaffold or a flexible spacer in the design of peptidomimetics aimed at studying receptor-ligand interactions.

Influence on Peptide Conformation and Flexibility

The introduction of flexible linkers like 6-aminohexanoic acid can significantly impact the conformational landscape of a peptide. The increased flexibility can allow the peptide to adopt a conformation that is favorable for binding to its biological target. However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding.

Computational modeling and spectroscopic techniques such as NMR and CD spectroscopy are often employed to study the conformational effects of incorporating linkers like 6-aminohexanoic acid. These studies can provide insights into how the linker influences the secondary structure of the peptide, such as the formation of β-turns or helical motifs, which are often crucial for biological activity nih.govnih.gov. The balance between conformational flexibility and pre-organization is a key consideration in the design of bioactive peptides and peptidomimetics.

Methodological Advancements in Peptide Coupling with Tert-butyl 6-aminohexanoate

The efficiency of peptide bond formation is a critical factor in the successful synthesis of peptides and peptidomimetics. The development of advanced coupling reagents and methods has been instrumental in overcoming challenges associated with sterically hindered amino acids and aggregation-prone sequences.

The coupling of tert-butyl 6-aminohexanoate to a growing peptide chain or another molecule is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amino group bachem.comthermofisher.com.

Commonly Used Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide often used in solution-phase couplings bachem.com.

Onium Salts: Reagents such as HBTU, HATU, and PyBOP are highly efficient and are commonly used in solid-phase peptide synthesis to promote rapid and complete coupling reactions with minimal racemization.

Recent advancements in coupling methodologies focus on the development of even more efficient and milder coupling reagents, as well as optimized protocols to handle difficult couplings. The choice of solvent, base, and additives can also have a significant impact on the outcome of the coupling reaction. These advancements are crucial for the efficient incorporation of building blocks like tert-butyl 6-aminohexanoate into complex peptide and peptidomimetic structures.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Tert-butyl 6-aminohexanoate (B3152083). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular framework can be obtained.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of Tert-butyl 6-aminohexanoate, distinct signals corresponding to the protons of the tert-butyl group and the hexanoate (B1226103) backbone are observed.

The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around 1.45 ppm. The chemical shift is influenced by the shielding effect of the adjacent oxygen atom.

The protons of the linear six-carbon chain give rise to a series of multiplets. The methylene (B1212753) group adjacent to the ester oxygen (C(O)O-CH₂-) is expected to resonate at approximately 2.2-2.3 ppm as a triplet. The methylene group adjacent to the amino group (-CH₂-NH₂) would typically appear as a triplet around 2.7-2.8 ppm. The remaining methylene groups in the chain produce overlapping multiplets in the region of 1.3 to 1.7 ppm. The protons of the primary amine group often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 6-aminohexanoate

Chemical GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.45Singlet9H
-CH₂-CH₂-NH₂1.50Multiplet2H
-CH₂-CH₂-C(O)O-1.65Multiplet2H
-CH₂-C(O)O-2.25Triplet2H
-CH₂-NH₂2.75Triplet2H
-NH₂VariableBroad Singlet2H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For Tert-butyl 6-aminohexanoate, six distinct signals are expected in a proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal at approximately 28 ppm. The methylene carbons of the hexanoate chain will have distinct signals, with the carbon adjacent to the ester oxygen appearing around 36 ppm and the carbon adjacent to the amino group at about 42 ppm. The remaining methylene carbons will resonate in the 25-32 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 6-aminohexanoate

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O173.0
-C (CH₃)₃80.5
-C H₂-NH₂42.0
-C H₂-C(O)O-36.0
-CH₂-C H₂-CH₂-32.0
-C(C H₃)₃28.3
-CH₂-C H₂-C(O)O-26.5
-CH₂-C H₂-CH₂-NH₂25.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of Tert-butyl 6-aminohexanoate with high accuracy, confirming its elemental composition and providing evidence of its purity.

In a typical mass spectrum, the molecular ion peak (M⁺) for Tert-butyl 6-aminohexanoate would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (187.28 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₂₁NO₂).

The fragmentation pattern observed in the mass spectrum provides further structural information. A characteristic fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting in a prominent peak corresponding to the protonated carboxylic acid. Another common fragmentation pathway involves the cleavage of the bond alpha to the amino group.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Tert-butyl 6-aminohexanoate from reaction mixtures, byproducts, and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like Tert-butyl 6-aminohexanoate. Reversed-phase HPLC is a common mode for such analyses.

A typical HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating the target compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, although Tert-butyl 6-aminohexanoate lacks a strong chromophore, which may necessitate derivatization or the use of other detection methods like mass spectrometry (LC-MS) for higher sensitivity.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of the polar amino group, direct analysis of Tert-butyl 6-aminohexanoate by GC can be challenging, potentially leading to poor peak shape and column adsorption.

To overcome these issues, derivatization of the amino group is often performed prior to GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A temperature program, where the column temperature is gradually increased, would be employed to ensure the efficient elution of the derivatized analyte. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which provides both quantitative data and structural information.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. ijcrt.org For a flexible molecule like tert-butyl 6-aminohexanoate (B3152083), which contains multiple rotatable single bonds in its hexanoate (B1226103) chain, a multitude of conformers are possible. The bulky tert-butyl group can impose significant steric constraints, influencing the preferred conformations of the molecule. utdallas.edulibretexts.org Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the potential energy surface of the molecule, identifying low-energy, stable conformers. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. nih.govmdpi.com By simulating the motions of atoms and bonds, MD provides a view of how the molecule flexes, bends, and changes its conformation in response to its environment, such as in a solvent or interacting with other molecules. semanticscholar.org These simulations can reveal the most populated conformational states, the energy barriers between them, and how factors like temperature affect the molecular dynamics. mdpi.com While specific MD studies on tert-butyl 6-aminohexanoate are not extensively documented, the principles of these simulations are widely applied to understand the flexibility and structural preferences of similar aliphatic linkers and amino acid esters. ijcrt.orgmdpi.com

Table 1: Key Concepts in Conformational and Dynamic Studies

Term Description Relevance to Tert-butyl 6-aminohexanoate
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible hexanoate chain allows for numerous conformers, with the tert-butyl group influencing stability.
Potential Energy Surface A mathematical function that describes the energy of a molecule as a function of its geometry. Used to identify the most stable (lowest energy) conformations of the molecule.
Steric Hindrance The repulsion between electron clouds of atoms or groups that are in close proximity. The large tert-butyl group can sterically hinder certain conformations, making them less favorable.

| Molecular Dynamics (MD) | A computational method for simulating the physical movements of atoms and molecules over time. | Can predict how the molecule behaves in solution, its flexibility, and its preferred shapes over time. |

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.netrsc.org These methods can be used to calculate a variety of molecular properties that are crucial for understanding chemical reactions, such as the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.gov

For tert-butyl 6-aminohexanoate, DFT calculations can predict sites of reactivity. For instance, the amino group (-NH2) is expected to be a primary site for nucleophilic attack, while the carbonyl carbon of the ester group is an electrophilic site. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Furthermore, these calculations can model the entire pathway of a chemical reaction, identifying transition states and determining activation energies, which helps in elucidating reaction mechanisms. nih.gov While specific DFT studies detailing the reactivity parameters for tert-butyl 6-aminohexanoate are sparse, a study on a different tert-butyl ester, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, utilized DFT to compare the calculated molecular structure with experimental X-ray diffraction data and to investigate physicochemical features through frontier molecular orbitals. researchgate.net

Table 2: Predicted Reactivity Parameters from Quantum Chemistry

Parameter Definition Predicted Characteristics for Tert-butyl 6-aminohexanoate
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Likely localized on the nitrogen atom of the amino group, indicating its nucleophilic character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Likely localized around the carbonyl carbon of the ester group, indicating its electrophilic character.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Would show negative potential (red) near the carbonyl oxygen and amino nitrogen, and positive potential (blue) near the amino hydrogens. |

Docking and Ligand-Protein Interaction Predictions for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. Derivatives of tert-butyl 6-aminohexanoate, where this molecule acts as a linker or scaffold, could be studied using docking to predict their binding affinity and mode of interaction with a protein's active site. researchgate.netmdpi.com

The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group of a tert-butyl 6-aminohexanoate derivative could act as a hydrogen bond donor, while the ester group could be a hydrogen bond acceptor. The aliphatic chain and tert-butyl group could engage in favorable hydrophobic interactions within a nonpolar pocket of the protein. semanticscholar.org

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design. oncodesign-services.com They aim to identify the correlations between the chemical structure of a compound and its biological activity. drugdesign.orgrsc.org By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can develop a model that guides the design of more potent and selective molecules. nih.govnih.gov

For derivatives of tert-butyl 6-aminohexanoate, SAR studies would involve synthesizing a series of analogues with variations in different parts of the molecule. For example, the length of the aliphatic chain could be altered, the tert-butyl group could be replaced with other alkyl groups, or various functional groups could be attached to the amino terminus. The biological activity of these analogues would then be tested in relevant assays.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build a mathematical model that relates structural features (descriptors) to the observed activity. oncodesign-services.com These models can then predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Table 3: Compound Names Mentioned

Compound Name
Tert-butyl 6-aminohexanoate

Biological and Pharmacological Research Applications of Derivatives

Derivatives as Components of Biologically Active Molecules

The unique structure of tert-butyl 6-aminohexanoate (B3152083) derivatives makes them valuable building blocks in the synthesis of larger, biologically active molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing it from reacting while modifications are made to the amino group. This ester can be selectively removed under acidic conditions later in a synthetic sequence. The amino group, in turn, provides a reactive handle for attaching the 6-aminohexanoate moiety to other molecular scaffolds.

Derivatives of 6-aminohexanoic acid are key components in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in cancer and other diseases. Many HDAC inhibitors are designed with a "cap-linker-warhead" motif. The 6-aminohexanoic acid moiety often serves as the linker, connecting a zinc-binding group (the "warhead") to a surface-recognition "cap" group.

Research has shown that the length and composition of this linker are critical for the inhibitory activity of the molecule. The flexible six-carbon chain of the 6-aminohexanoic acid derivative can adopt various conformations, allowing the inhibitor to bind effectively to the active site of the HDAC enzyme. The tert-butyl ester of 6-aminohexanoate can be carried through several synthetic steps and then deprotected to reveal the carboxylic acid, which can then be coupled to other parts of the final inhibitor molecule.

Table 1: Role of 6-Aminohexanoic Acid Derivatives in HDAC Inhibitors

Component Function Relevance of 6-Aminohexanoic Acid Moiety
Cap Group Interacts with the surface of the enzyme, providing selectivity. Not directly involved, but connected via the linker.
Linker Spans the distance between the cap and the warhead, optimizing binding. The 6-carbon chain provides optimal length and flexibility.
Warhead (Zinc-Binding Group) Interacts with the zinc ion in the active site of the HDAC enzyme. Connected to the rest of the molecule via the linker.

6-Aminohexanoic acid itself is a well-known antifibrinolytic agent, used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots. It functions as a lysine (B10760008) analog, binding to plasminogen and preventing it from converting to plasmin, the primary enzyme responsible for fibrinolysis. While tert-butyl 6-aminohexanoate is not directly used as an antifibrinolytic, its derivatives are explored in research to develop new agents with potentially improved properties. The 6-aminohexanoic acid core is the pharmacophore responsible for the antifibrinolytic effect. Research in this area focuses on creating prodrugs or modified versions of 6-aminohexanoic acid to enhance its pharmacokinetic profile.

Derivatives of 6-aminohexanoic acid have been investigated for their potential use in antiviral therapies. One area of research involves their incorporation into molecules designed to inhibit viral replication. For instance, certain compounds containing the 6-aminohexanoic acid linker have been explored for their ability to interfere with viral entry into host cells or to inhibit viral enzymes necessary for replication. The flexibility of the 6-aminohexanoate chain can be advantageous in positioning active parts of a molecule to interact with viral targets.

Modulation of Cellular Pathways and Targets

The versatility of tert-butyl 6-aminohexanoate derivatives extends to their use in molecules designed to modulate various cellular pathways. The 6-aminohexanoic acid linker can be used to connect a targeting moiety to an effector domain, creating a bifunctional molecule. For example, in the field of Proteolysis Targeting Chimeras (PROTACs), a 6-aminohexanoate linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and chemical nature of the linker are critical for the efficiency of this process.

Drug Delivery System Research

In the realm of drug delivery, derivatives of 6-aminohexanoic acid are explored for their potential to improve the delivery of therapeutic agents to their site of action. They can be used as linkers to attach drugs to carrier molecules, such as polymers or nanoparticles. This can help to improve the solubility, stability, and biodistribution of the drug. The eventual cleavage of the 6-aminohexanoic acid linker can release the active drug at the desired location.

Applications in Diagnostic Reagent Development

Derivatives of tert-butyl 6-aminohexanoate also find application in the development of diagnostic reagents. The amino group can be used to attach the 6-aminohexanoate moiety to a label, such as a fluorescent dye or a biotin (B1667282) molecule. The carboxylic acid end can then be coupled to a probe molecule, such as an antibody or an oligonucleotide. This allows for the creation of labeled probes that can be used in various diagnostic assays, such as immunoassays and nucleic acid hybridization assays.

Patent Landscape and Intellectual Property in Tert Butyl 6 Aminohexanoate Research

Analysis of Existing Patents Related to Synthesis

A direct patent for the synthesis of tert-butyl 6-aminohexanoate (B3152083) is not readily found in a straightforward search of patent databases. This is not uncommon for a compound that is often considered a readily synthesizable building block. The value, and therefore the focus of patent protection, typically lies in the novel and non-obvious molecules that are created using this compound.

However, an analysis of the patent landscape for structurally related compounds provides valuable insights into the synthetic strategies and the key players in this area of chemistry. For instance, patents exist for the synthesis of precursors and analogues, such as tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate . One such patent, US7557238B2, details a process for preparing this cyano derivative, which serves as a key intermediate for HMG-CoA reductase inhibitors (statins). google.com This indicates that companies involved in the development of pharmaceuticals are actively patenting synthetic routes to key intermediates that share a similar carbon skeleton with tert-butyl 6-aminohexanoate.

Furthermore, patents for the biological preparation of related compounds, like tert-butyl 6-cyano-(3R, 5R)-dihydroxyhexanoate , highlight the interest in developing more efficient and environmentally friendly synthesis methods. patsnap.com These patents often focus on enzymatic or microbial transformations, which can offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. While not directly targeting tert-butyl 6-aminohexanoate, these patents demonstrate a trend towards protecting innovative and cost-effective manufacturing processes for related hexanoate (B1226103) derivatives.

The absence of a dominant patent for the direct synthesis of tert-butyl 6-aminohexanoate suggests that its preparation is likely based on well-established chemical transformations that are considered part of the general knowledge in the field of organic chemistry. Therefore, intellectual property protection in this context is more likely to be sought for novel, improved, or more economical synthetic methods rather than the compound itself.

Patenting of Novel Research Applications and Derivatives

The primary area of patent activity related to tert-butyl 6-aminohexanoate lies in its application as a linker or spacer in the design of larger, more complex molecules with specific biological functions. One of the most significant emerging applications is in the field of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two binding moieties and influences the stability and solubility of the molecule.

Therefore, the patenting strategy for derivatives of tert-butyl 6-aminohexanoate would likely focus on the final, biologically active molecule. A patent application for a new PROTAC, for example, would claim the entire chemical structure, which would include the tert-butyl 6-aminohexanoate-derived linker as a key component. The inventiveness would be argued based on the unexpected therapeutic properties of the final compound, which are a result of the unique combination of its constituent parts.

The PubChem database indicates that the chemical structure of tert-butyl 6-aminohexanoate is present in a number of patents, suggesting its use as an intermediate in the synthesis of various patented compounds. nih.gov This further supports the notion that its intellectual property significance is primarily derived from its role in the creation of novel and patentable end products.

Intellectual Property Considerations for Academic-Industrial Collaborations

The development of novel applications for compounds like tert-butyl 6-aminohexanoate often arises from collaborations between academic research groups and industrial partners. These collaborations can be highly synergistic, with academia providing fundamental research and innovation, and industry offering resources for development, scaling up, and commercialization. However, navigating the intellectual property (IP) landscape is a critical aspect of ensuring a successful partnership.

Clear and early communication regarding IP ownership is paramount. In most academic-industrial collaborations, the ownership of pre-existing intellectual property (background IP) is retained by the originating party. The key negotiation point revolves around the ownership and licensing of newly created intellectual property (foreground IP) that arises from the collaborative research.

Several models for handling foreground IP exist. In some cases, the university may retain ownership of the patent, and the industrial partner is granted an exclusive or non-exclusive license to use the technology. This allows the university to maintain control over its intellectual assets while providing the company with the rights to commercialize the invention. In other instances, the industrial sponsor may have the option to own the IP, particularly if they have funded the entirety of the research.

It is crucial for both parties to establish a clear agreement on:

Inventorship: Determining who qualifies as an inventor under patent law is a legal determination and should be based on intellectual contribution to the conception of the invention.

Patent Filing and Prosecution: The agreement should specify which party is responsible for the costs and management of filing and prosecuting patent applications.

Publication Rights: Academic researchers have a strong interest in publishing their findings. The collaboration agreement should outline a process for reviewing publications to ensure that patentable inventions are protected before public disclosure. A common approach is to allow for a short delay in publication to enable patent filing.

Commercialization and Revenue Sharing: The agreement should detail the terms of any licensing agreements, including upfront fees, milestone payments, and royalty rates on future sales.

Q & A

Q. How is tert-butyl 6-aminohexanoate synthesized in laboratory settings?

The synthesis typically involves protecting the amine group of 6-aminohexanoic acid with a tert-butyloxycarbonyl (Boc) group. A common method includes reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., sodium hydroxide) under anhydrous conditions. Column chromatography (e.g., CH₂Cl₂/MeOH gradients) is then used for purification . For analogs like tert-butyl carbamates, similar Boc-protection strategies are employed, as described in multi-step synthetic protocols .

Q. What analytical techniques are suitable for characterizing tert-butyl 6-aminohexanoate and confirming its purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the hexanoate backbone.
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H⁺] at m/z 216.2).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly when coupled with UV detection at 210–220 nm for amine-related absorption.
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1720 cm⁻¹) and Boc-group (C-O, ~1250 cm⁻¹) stretches .

Q. What are the recommended storage conditions and handling precautions for tert-butyl 6-aminohexanoate?

Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use explosion-proof equipment in well-ventilated areas, as tert-butyl derivatives can decompose exothermically under heat .

Advanced Research Questions

Q. How does the tert-butyl group influence the metabolic stability of 6-aminohexanoate in bacterial degradation pathways?

The tert-butyl group sterically hinders enzymatic recognition, delaying degradation. In Pseudomonas and Arthrobacter spp., native 6-aminohexanoate is metabolized via 6-oxohexanoate by the aminotransferase NylD (EC 2.6.1.116). However, the tert-butyl ester derivative requires initial hydrolysis by esterases, which is rate-limiting. Comparative studies using isotopically labeled substrates (e.g., ¹³C-NMR) can track metabolic intermediates and identify bottlenecks .

Q. What enzymatic mechanisms are responsible for the conversion of 6-aminohexanoate derivatives, and how can these be studied using tert-butyl 6-aminohexanoate?

The enzyme 6-aminohexanoate aminotransferase (NylD) transfers the amine group to 2-oxoglutarate, yielding glutamate and 6-oxohexanoate. To study this with tert-butyl 6-aminohexanoate:

Kinetic assays : Monitor glutamate production via NADH-coupled dehydrogenase reactions.

Structural analysis : Use X-ray crystallography or cryo-EM to compare substrate binding with/without the tert-butyl group.

Mutagenesis : Identify residues critical for accommodating bulky substituents (e.g., Y127F mutants in Arthrobacter sp. KI72 reduce activity by 80%) .

Q. What contradictory findings exist regarding the role of 6-aminohexanoate in protein binding studies, and how can researchers address these discrepancies?

In plasminogen-binding studies, 0.1 M 6-aminohexanoate only partially dissociates streptococcal enolase-Pgn complexes, suggesting non-canonical binding beyond lysine residues . To resolve contradictions:

  • Competitive binding assays : Use fluorescence polarization with labeled 6-aminohexanoate analogs.
  • Surface plasmon resonance (SPR) : Compare binding kinetics of tert-butyl 6-aminohexanoate (sterically hindered) vs. native 6-aminohexanoate.
  • Computational docking : Model interactions to identify auxiliary binding sites (e.g., hydrophobic pockets for tert-butyl groups) .

Methodological Recommendations

  • For metabolic studies : Use isotopically labeled tert-butyl 6-aminohexanoate (e.g., ¹⁵N or ¹³C) to track degradation pathways via LC-MS/MS .
  • For enzyme engineering : Apply directed evolution to NylD for improved activity toward tert-butyl derivatives, screening mutants via high-throughput colorimetric assays (e.g., o-aminobenzaldehyde for cyclic imine detection) .
  • For binding studies : Combine cryo-EM with molecular dynamics simulations to map steric effects of the tert-butyl group on protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-aminocaproate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-aminocaproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.